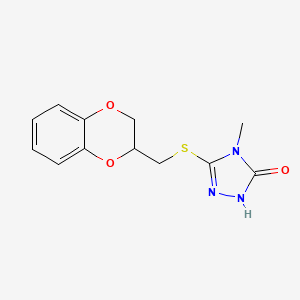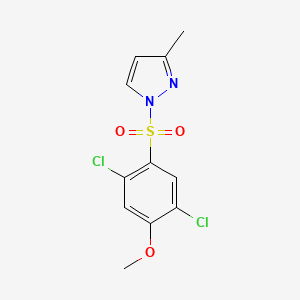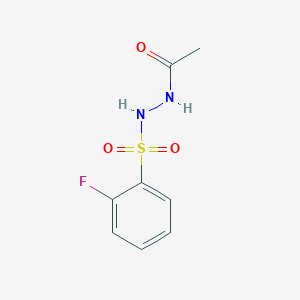
4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool to study the role of glutamate transporters in the brain. Additionally, future directions for research will be discussed.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide has been used extensively in scientific research as a selective blocker of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and glutamate transporters are responsible for maintaining the extracellular concentration of glutamate at a level that is not toxic to neurons. This compound can selectively block a specific subtype of glutamate transporter, EAAT1, which is primarily expressed in astrocytes. By blocking EAAT1, this compound can increase the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. This property of this compound has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide acts as a competitive inhibitor of glutamate transporters, specifically EAAT1. It binds to the substrate-binding site of the transporter, preventing the uptake of glutamate into astrocytes. This results in an increase in extracellular glutamate concentration, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to block EAAT1. Studies have shown that this compound can increase extracellular glutamate concentration in various brain regions, including the hippocampus and cerebellum. This increase in glutamate can lead to neuronal damage, as well as changes in synaptic plasticity and neurotransmitter release. Additionally, this compound has been shown to have effects on astrocyte function, including changes in calcium signaling and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide in lab experiments is its selectivity for EAAT1. This allows for the specific study of the role of this transporter in various neurological disorders. Additionally, this compound is a reversible inhibitor, which allows for the study of the effects of blocking EAAT1 on a short-term basis. However, one limitation of using this compound is its potential for off-target effects. While it is selective for EAAT1, it may also have effects on other glutamate transporters or ion channels. Additionally, this compound has a relatively short half-life, which may limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for research involving 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide. One area of interest is the role of EAAT1 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has potential as a tool for studying the role of glutamate transporters in synaptic plasticity and learning and memory. Further research is also needed to determine the potential off-target effects of this compound and to develop more selective inhibitors of EAAT1.
Synthesemethoden
The synthesis of 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-fluoroaniline in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid, which can be purified through recrystallization. The purity of the compound can be confirmed through NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-16(2,3)12-7-9-15(10-8-12)21(19,20)18-14-6-4-5-13(17)11-14/h4-11,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEDUXLTKPUTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate](/img/structure/B7638044.png)
![7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7638046.png)



![4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid](/img/structure/B7638085.png)
![3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)



